6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
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Overview
Description
6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen atom. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the cyclopropylmethylamine intermediate: This step involves the reaction of cyclopropylmethyl bromide with methylamine under basic conditions to form the cyclopropylmethylamine intermediate.
Nucleophilic substitution: The cyclopropylmethylamine intermediate is then reacted with 6-chloropyridin-3-amine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group at the 6th position of the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethyl group, leading to the formation of different oxidation states and derivatives.
Substitution reactions: The compound can participate in substitution reactions at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of a substituted amine derivative, while oxidation can result in the formation of an aldehyde or carboxylic acid derivative.
Scientific Research Applications
6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications, including:
Medicinal chemistry: The compound is of interest in the development of new pharmaceuticals, particularly as a potential lead compound for the design of drugs targeting specific biological pathways.
Organic synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological research: The compound can be used as a tool to study the effects of specific chemical modifications on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyridazin-3-amine: This compound shares a similar pyridine ring structure with a chloro group at the 6th position but differs in the substitution at the nitrogen atom.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar chloro group and nitrogen substitution but features a different heterocyclic ring system.
Uniqueness
6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to the presence of the cyclopropylmethyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and a valuable tool in biological research.
Properties
CAS No. |
922337-53-9 |
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Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
6-chloro-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H14ClN3/c1-12-10(4-5-10)7-14-8-2-3-9(11)13-6-8/h2-3,6,12,14H,4-5,7H2,1H3 |
InChI Key |
PIJUABPAIRZGKN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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